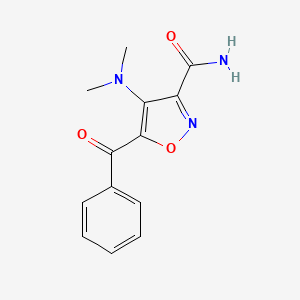

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-

CAS No.: 647862-50-8

Cat. No.: VC17302284

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647862-50-8 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18) |

| Standard InChI Key | RKBIWOGXFPRIEI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- (IUPAC name: 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide) has the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 285.29 g/mol. Its structure comprises:

-

A central isoxazole ring (1,2-oxazole) with nitrogen and oxygen atoms at positions 1 and 2.

-

A benzoyl group (-COC₆H₅) at position 5.

-

A dimethylamino substituent (-N(CH₃)₂) at position 4.

-

A carboxamide group (-CONH₂) at position 3.

The dimethylamino group enhances solubility in polar solvents, while the benzoyl moiety introduces aromatic character, influencing π-π stacking interactions in biological systems .

Synthetic Methodologies

Cycloaddition-Based Approaches

The isoxazole core is typically constructed via 1,3-dipolar cycloaddition reactions between nitrile oxides and electron-deficient dipolarophiles. For example:

-

Nitrile Oxide Generation: Oximes (e.g., arylaldoximes) are treated with chlorinating agents like N-chlorosuccinimide (NCS) to form nitrile oxides .

-

Cycloaddition: Nitrile oxides react with α,β-unsaturated amides or esters to regioselectively form 3,5-disubstituted isoxazolines. Subsequent dehydration yields isoxazoles .

For 5-benzoyl-4-(dimethylamino)- derivatives, pre-functionalized nitrile oxides or post-synthetic modifications (e.g., Friedel-Crafts acylation) may introduce the benzoyl group, while dimethylamino substituents could arise from nucleophilic substitution or reductive amination .

Functionalization of Preformed Isoxazoles

Late-stage modifications enable precise substitution:

-

Benzoylation: Benzoyl chloride or benzoyl anhydride reacts with hydroxyl or amino groups on the isoxazole ring under basic conditions .

-

Amination: Dimethylamine introduces the -N(CH₃)₂ group via SN2 displacement of halogenated intermediates .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous isoxazolecarboxamides exhibit:

-

Solubility: Moderate solubility in DMSO and dichloromethane but limited aqueous solubility .

-

Stability: Sensitive to light and moisture, necessitating storage at 4°C in dark conditions .

-

Spectroscopic Profiles:

Analytical Characterization

Quality control protocols for isoxazolecarboxamides include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC/LCMS | ≥95% |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent with target |

| Solubility | Kinetic solubility | >50 μM in DMSO |

Data from analogous compounds (e.g., HY-148694) validate these methods .

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from low yields (30–50%) in multistep syntheses . Flow chemistry or microwave-assisted reactions could improve efficiency.

-

Biological Screening: Targeted assays against HDAC isoforms or fungal strains are needed to validate hypotheses.

-

Formulation Development: Nanoencapsulation may address solubility limitations for in vivo applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume